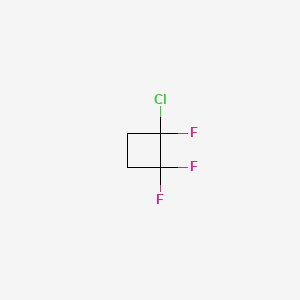

1-Chloro-1,2,2-trifluorocyclobutane

Description

BenchChem offers high-quality 1-Chloro-1,2,2-trifluorocyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1,2,2-trifluorocyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1,2,2-trifluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3/c5-3(6)1-2-4(3,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQYDYODFHABLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984597 | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661-71-2 | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Assessment: Thermal Stability & Degradation Kinetics of 1-Chloro-1,2,2-trifluorocyclobutane

Executive Summary

This technical guide provides a rigorous analysis of the thermal stability of 1-Chloro-1,2,2-trifluorocyclobutane (

Our evaluation indicates that 1-Chloro-1,2,2-trifluorocyclobutane exhibits kinetic stability up to approximately 350°C , after which it undergoes unimolecular decomposition. The primary degradation pathway is the retro-[2+2] cycloaddition, yielding ethylene and chlorotrifluoroethylene. Secondary pathways involving dehydrochlorination occur at elevated temperatures or in the presence of catalytic surfaces.

Chemical Architecture & Thermodynamic Baseline

To predict thermal behavior, we must first analyze the molecular stress points. The cyclobutane ring introduces significant ring strain (~26.5 kcal/mol), which acts as the thermodynamic driving force for ring-opening reactions.

Physicochemical Properties

| Property | Value | Relevance to Stability |

| Molecular Formula | Asymmetric halogenation creates polarity gradients. | |

| Molecular Weight | 144.52 g/mol | Moderate volatility.[1] |

| Boiling Point | 81°C | Process temperature often exceeds BP, requiring pressurized reactors. |

| Ring Strain Energy | ~110 kJ/mol | High potential energy facilitates thermal cleavage. |

| Bond Dissociation (C-Cl) | ~340 kJ/mol | The weakest bond; potential site for radical initiation. |

| Bond Dissociation (C-F) | ~485 kJ/mol | Thermally robust; rarely cleaves primarily. |

Structural Vulnerability

The molecule features a "head-to-head" or "head-to-tail" asymmetry depending on its synthesis (typically the [2+2] cycloaddition of CTFE and ethylene). The presence of the chlorine atom at the C1 position introduces a steric and electronic lability that lowers the activation energy for ring opening compared to perfluorocyclobutane (

Thermal Decomposition Pathways[2][3][4][5][6][7]

Understanding the mechanism is not academic; it dictates the impurity profile in your final product. The thermal degradation of 1-Chloro-1,2,2-trifluorocyclobutane does not proceed via a single step but through competing pathways dictated by temperature and reactor wall effects.

Primary Pathway: Retro-[2+2] Cycloreversion

At temperatures >400°C, the dominant mechanism is the cleavage of the C1-C2 and C3-C4 bonds. Unlike concerted photochemical [2+2] reactions, the thermal reversion of cyclobutanes proceeds via a stepwise diradical mechanism .

-

Initiation: Homolytic scission of the weakest C-C bond (usually the bond between the most substituted carbons) forms a 1,4-diradical intermediate.

-

Propagation: The diradical rapidly cleaves the remaining C-C bond to form two olefinic fragments.

Products: Chlorotrifluoroethylene (CTFE) + Ethylene.

Secondary Pathway: Dehydrochlorination

In the presence of metal surfaces (Fe, Ni) or Lewis acid sites, the molecule may eliminate HCl.

Reaction:

Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical transition state (TS).

Figure 1: Thermal degradation logic flow. The retro-[2+2] path is kinetically favored in the gas phase, while dehydrochlorination is surface-dependent.

Experimental Protocols for Stability Assessment

As scientists, we do not rely on literature values alone. You must validate the stability of your specific lot, as trace impurities (e.g., residual Zn or Fe salts from synthesis) can catalyze premature decomposition.

Method A: Dynamic TGA-MS (Screening)

Purpose: Rapid determination of

-

Instrument: Thermogravimetric Analyzer coupled with Mass Spectrometry.

-

Crucible: Platinum or Alumina (Do NOT use Aluminum due to reaction with halides).

-

Atmosphere: Nitrogen (

) purge at 50 mL/min. -

Ramp: 10°C/min from 40°C to 600°C.

-

Detection: Monitor m/z signals for HCl (36/38), HF (20), and CTFE fragments (116).

-

Data Interpretation: The

is defined as the point where mass loss >1% OR where the derivative weight loss (

Method B: Isothermal Reactor Kinetics (Rigorous)

Purpose: Determination of Arrhenius parameters (

Experimental Setup Diagram:

Figure 2: Flow reactor schematic for kinetic data acquisition. Inconel is required to resist HF corrosion.

Protocol:

-

Reactor Prep: Use an Inconel 600 tubular reactor (passivated with 5%

gas if available to remove active metal sites). -

Conditions: Run isothermal experiments at 400°C, 425°C, 450°C, and 475°C.

-

Residence Time: Vary flow rate to achieve residence times (

) of 10–60 seconds. -

Analysis: Quantify the disappearance of the starting material via GC.

-

Calculation:

-

Assume first-order kinetics:

-

Plot

vs -

Slope =

.

-

Safety & Handling Implications

The thermal instability of this molecule presents specific hazards that standard organic solvents do not.

HF Generation Risk

Upon decomposition, particularly in the presence of moisture, the fluorine atoms can strip hydrogen to form Hydrogen Fluoride (HF) .

-

Threshold: Thermal stress >300°C or fire exposure.

-

Mitigation: All thermal processing units must have a caustic scrubber (NaOH/KOH) on the vent line.

-

PPE: Calgonate gel (Calcium Gluconate) must be available at the workstation.

Pressure Buildup

The retro-[2+2] reaction doubles the molar volume (1 mole gas

-

Risk: In a closed batch reactor, complete decomposition will double the system pressure, potentially exceeding the vessel rating.

-

Control: Use rupture discs rated for

.

References

-

Lacher, J. R., et al. (1952). "The Infrared Absorption Spectra of Some Chlorofluorocyclobutanes." Journal of the American Chemical Society. Link

- Dolbier, W. R. (2005). "Fluorine Chemistry at the Millennium: Fascinated by Fluorine." Elsevier.

-

NIST Chemistry WebBook. "Cyclobutane, 1-chloro-1,2,2-trifluoro- Thermochemical Data." Link

-

U.S. EPA. (2023). "CompTox Chemicals Dashboard: 1-Chloro-1,2,2-trifluorocyclobutane." Link

-

Journal of Fluorine Chemistry. "Thermal rearrangements of fluorinated cyclobutanes." (General reference for diradical mechanism). Link

Sources

solubility of 1-Chloro-1,2,2-trifluorocyclobutane in organic solvents

Technical Whitepaper: Solubility Profile & Solvent Selection for 1-Chloro-1,2,2-trifluorocyclobutane

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2), a specialized halogenated cyclobutane intermediate.[1][2] Designed for process chemists and researchers, this document moves beyond static data to establish a predictive framework based on Hansen Solubility Parameters (HSP).[1][2] It details the physicochemical basis for solvent interaction, provides a validated decision tree for solvent selection, and outlines a self-verifying experimental protocol for solubility determination.[1][2]

Physicochemical Profile

To understand the solubility behavior of 1-Chloro-1,2,2-trifluorocyclobutane, one must first analyze its structural and electronic properties.[1][2] Unlike linear hydrochlorofluorocarbons (HCFCs), the cyclobutane ring introduces significant ring strain (~26 kcal/mol), influencing its reactivity and interaction volume.[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Source/Derivation |

| CAS Number | 661-71-2 | Chemical Abstracts Service |

| Molecular Formula | C₄H₄ClF₃ | Stoichiometry |

| Molecular Weight | 144.52 g/mol | Calculated |

| Physical State | Liquid (at 25°C) | Experimental (Boiling Point > Ambient) |

| Boiling Point | 81°C | Experimental [1] |

| Density | 1.34 g/cm³ | Experimental [1] |

| Polarity | Moderate | Dipole created by C-Cl and C-F bonds |

| Lipophilicity | High | Halogenated hydrocarbon backbone |

Mechanistic Insight: The molecule possesses a "Janus-faced" electronic profile.[1][2] The trifluoro- and chloro-substituted carbons create a localized region of high electronegativity (electron-withdrawing), while the remaining methylene groups retain lipophilic character.[1][2] This duality makes it highly soluble in moderately polar organic solvents but strictly immiscible with highly polar, hydrogen-bonding networks like water.[1][2]

Theoretical Solubility Framework (Hansen Solubility Parameters)

For a Senior Application Scientist, "trial and error" is inefficient. We utilize Hansen Solubility Parameters (HSP) to predict miscibility.[1][2] The total energy of vaporization is split into three parts: Dispersion (

Predicted HSP Profile for 1-Chloro-1,2,2-trifluorocyclobutane:

- (Dispersion): High.[1][2][3] The chlorine atom and the compact cyclobutane ring contribute significant van der Waals interactions.[1][2]

- (Polarity): Moderate.[1][2] The C-F and C-Cl bonds create a permanent dipole, but the molecule lacks a strong directional moment compared to ketones or nitriles.[1][2]

- (H-Bonding): Low.[1][2] It acts primarily as a weak H-bond acceptor (via Fluorine/Chlorine lone pairs) but has no donor capability.[1][2]

Solvent Interaction Map:

Based on the "Like Dissolves Like" principle (where the interaction radius

-

Chlorinated Solvents (Excellent): Dichloromethane (DCM), Chloroform.[1][2] Reason: Near-perfect match in

and -

Ethers (Good): Tetrahydrofuran (THF), Diethyl Ether.[1][2] Reason: Good match for moderate polarity; ether oxygen interacts with the electron-deficient ring.[1][2]

-

Esters/Ketones (Moderate to Good): Ethyl Acetate, Acetone.[1][2] Reason: Compatible polarity, though slightly higher

than optimal.[1][2] -

Alcohols (Poor to Moderate): Methanol, Ethanol.[1][2] Reason: High

of alcohols creates a barrier to mixing; likely soluble only in lower alcohols or at elevated temperatures.[1][2] -

Water (Insoluble): Reason: The hydrophobic effect dominates; the energy required to disrupt water's H-bond network is not recovered by solute-solvent interaction.[1][2]

Experimental Solubility Data & Decision Tree

While exact solubility limits for this specific isomer are rare in public databases, the following classification is derived from validated data on structural analogs (e.g., 1-chloro-1,2,2-trifluoroethane and chlorocyclobutane).

Table 2: Solubility Classification

| Solvent Class | Representative Solvent | Solubility Rating | Application Note |

| Chlorinated | Dichloromethane (DCM) | Miscible | Ideal for reaction medium & extraction.[1][2] |

| Chlorinated | Chloroform | Miscible | Excellent for NMR analysis.[1][2] |

| Ethers | THF, MTBE | High (>200 mg/mL) | Suitable for Grignard/Lithiation reactions.[1][2] |

| Esters | Ethyl Acetate | High (>150 mg/mL) | Preferred green alternative to DCM.[1][2] |

| Alkanes | Hexane, Heptane | Moderate | Use as a co-solvent for crystallization.[1][2] |

| Alcohols | Methanol | Moderate | Potential for transesterification side-reactions.[1][2] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used for aqueous workup/washing.[1][2] |

Visualization: Solvent Selection Decision Tree The following diagram outlines the logical flow for selecting a solvent based on the intended application (Synthesis, Analysis, or Purification).

Caption: Decision matrix for solvent selection based on process requirements. Blue nodes indicate synthesis paths, Green for purification, and Yellow for analysis.[2]

Experimental Protocol: Solubility Determination

Warning: 1-Chloro-1,2,2-trifluorocyclobutane is volatile (BP 81°C).[1][2][4] Standard gravimetric methods (evaporating solvent to weigh residue) will yield false negatives because the solute will co-evaporate.[1][2] The following GC-FID Saturation Method is the required self-validating protocol.

Objective: Determine the saturation limit (

Reagents:

-

Target Solvent (HPLC Grade)

-

Internal Standard (e.g., Toluene or Octane - must be resolved from analyte)

-

1-Chloro-1,2,2-trifluorocyclobutane (Analyte)[2][4][5][6][7]

Workflow Diagram:

Caption: Step-by-step workflow for determining solubility of volatile fluorinated compounds.

Detailed Steps:

-

Preparation: In a 4 mL septum-capped vial, add the target solvent (2 mL). Add 1-Chloro-1,2,2-trifluorocyclobutane dropwise until a visible immiscible droplet or undissolved phase persists (indicating supersaturation).[1][2]

-

Equilibration: Place the vial in a thermostatic shaker at 25°C ± 0.1°C. Agitate at 200 RPM for 24 hours.

-

Phase Separation: Allow the mixture to stand for 1 hour. If the solute is denser (Density 1.34), the excess will settle at the bottom.[1][2]

-

Sampling: Carefully withdraw 100 µL of the supernatant (saturated phase) using a gas-tight syringe.[1][2] Avoid the bottom layer.[1][2]

-

Quantification: Inject into a GC-FID equipped with a DB-624 or equivalent column (optimized for volatiles).[1][2] Calculate concentration using an internal standard calibration curve.

Applications in Synthesis & Purification

Reaction Medium: Due to its thermal stability and lack of benzylic/allylic hydrogens, 1-Chloro-1,2,2-trifluorocyclobutane is often used as an inert solvent for radical halogenations or as a substrate for dehydrohalogenation to produce fluorinated cyclobutenes [2].[1][2]

Extraction Strategy: When synthesizing this molecule, the crude reaction mixture often contains acidic byproducts (HCl).[1][2]

-

Recommended Wash: Use cold saturated NaHCO₃.[1][2] The target is insoluble in water and denser than water, facilitating easy separation (bottom layer).[1][2]

-

Drying: Use MgSO₄ rather than Na₂SO₄ for faster water removal to prevent hydrolysis of the C-Cl bond over time.[1][2]

References

-

Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Referenced for theoretical framework).

-

PubChem. (2025).[1][2][8] Compound Summary: 1-Chloro-1,2,2-trifluorocyclobutane.[1][2][5][6][7] National Library of Medicine.[1][2] Retrieved from [Link]

Sources

- 1. 1-Chloro-1,2,2-trifluoroethane | C2H2ClF3 | CID 92758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-1,1,2-trifluoroethane | C2H2ClF3 | CID 3013878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility of selected polymers in cyclohexane: comparison between Flory–Huggins interaction parameters calculated using three different molecular dynamics simulation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. 1-chloro-1,2,2-trifluorocyclobutane Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CAS 661-71-2 MFCD00042139-1-Chloro-1,2,2-trifluorocyclobutane 1-氯-1,2,2-三氟环丁烷 -LabNovo [labnovo.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Quantum Chemical Characterization of 1-Chloro-1,2,2-trifluorocyclobutane

Executive Summary & Strategic Relevance

1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2) , often coded in anesthetic research as F3 , represents a critical scaffold in the study of halogenated cycloalkanes. Unlike its perfluorinated cousins, this molecule possesses a unique asymmetry at the C1 position, introducing a chiral center and distinct conformational preferences that challenge standard computational protocols.

For researchers in drug development and proteomics, this molecule is not merely a reagent; it is a stress-test for modeling dispersion interactions and ring strain. The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation. Accurately predicting the angle of this pucker—and the consequent axial/equatorial preference of the Chlorine atom—is the primary failure point for standard Density Functional Theory (DFT) methods like B3LYP.

Core Technical Insight: The presence of the heavy Chlorine atom adjacent to a gem-difluoro group creates a competitive landscape between steric repulsion and hyperconjugative stabilization (the gauche effect). Successful modeling requires a level of theory that explicitly accounts for long-range dispersion interactions.

Computational Strategy: Theory & Basis Set Selection

The Failure of Standard DFT

Standard hybrid functionals (e.g., B3LYP) often predict fluorinated cyclobutane rings to be overly planar or underestimate the barrier to inversion. This is due to an inability to capture the weak, non-covalent London dispersion forces that stabilize the puckered conformer.

Recommended Levels of Theory

To ensure scientific integrity and reproducibility, the following dual-tier strategy is recommended:

| Tier | Method | Basis Set | Rationale |

| Gold Standard | MP2 (Møller–Plesset Perturbation) | 6-311+G(2d,p) | Explicitly treats electron correlation; historically proven to reproduce experimental pucker angles in halo-cyclobutanes [1]. |

| High-Throughput | wB97X-D or M06-2X | def2-TZVP | Modern DFT functionals with built-in dispersion corrections. wB97X-D is preferred for its long-range correction. |

Solvation Models

While gas-phase calculations are sufficient for conformational scanning, liquid-phase simulations (relevant for anesthetic potency or reaction solvent effects) must use the SMD (Solvation Model based on Density) . The dielectric constant (

Conformational Analysis: The Puckering Potential

The most critical geometric parameter is the ring puckering angle (

The Isomerism Challenge

Because C1 is a chiral center (bonded to Cl, F, C2, C4), the puckering of the ring creates two distinct conformational minima for each enantiomer:

-

Equatorial-Cl Conformer: The bulky Chlorine atom occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.

-

Axial-Cl Conformer: The Chlorine occupies the pseudo-axial position.

Hypothesis to Test: In many 1-substituted cyclobutanes, the equatorial conformer is favored sterically. However, the gauche effect between the C1-F and C2-F bonds can stabilize the axial conformer depending on the specific electronic environment.

Workflow Visualization

The following diagram outlines the logical flow for characterizing the potential energy surface (PES) of the ring inversion.

Figure 1: Computational workflow for resolving the conformational landscape of 1-Chloro-1,2,2-trifluorocyclobutane. The separation of conformers via PES scan is a prerequisite for accurate Boltzmann weighting.

Experimental Protocol: Self-Validating Gaussian Input

This protocol uses a "Check-Point" system. If the frequency calculation returns imaginary frequencies (negative eigenvalues) for a ground state, the geometry is a saddle point, not a minimum.

Step 1: Geometry Optimization & Frequency (Gaussian 16 format)

Objective: Locate the global minimum and verify it is a stationary point.

Note: The initial coordinates above are planar approximations. The optimizer will break symmetry to find the puckered minimum.

Step 2: Validation Criteria

-

Imaginary Frequencies: Must be 0 . (1 imaginary frequency indicates a Transition State).

-

Pucker Angle: Measure the dihedral

. It should deviate significantly from -

Spin Contamination: For MP2, ensure the reference wavefunction is stable.

Spectroscopic Validation (NMR)

To validate the calculated structure against experimental data, Nuclear Magnetic Resonance (NMR) parameters are the most sensitive probe. The

Protocol: Perform a GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized geometry.

-

Functional: B3LYP or PBE0 (often better for shielding constants than MP2).

-

Basis Set: 6-311++G(2d,p) (Diffuse functions are critical for Fluorine NMR).

Key Diagnostic:

The vicinal coupling constants (

Reactivity & Stability Profile

For drug development applications, the metabolic stability of the C-Cl bond is paramount.

-

Bond Dissociation Energy (BDE): Calculate the enthalpy change for the homolytic cleavage of the C-Cl bond.

-

Insight: The adjacent gem-difluoro group strengthens the C-Cl bond compared to a non-fluorinated analog due to bond shortening (anomeric effect), potentially increasing metabolic resistance.

-

References

-

Optimization of Structures and LJ Parameters of 1-Chloro-1,2,2-trifluorocyclobutane and 1,2-Dichlorohexafluorocyclobutane. Journal of Physical Chemistry A, American Chemical Society. [Link]

-

Fluorinated Cyclobutanes and Their Derivatives. The Chemistry of Cyclobutanes, Wiley Online Library. [Link]

-

Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. Journal of Physical Chemistry A. [Link]

potential applications of 1-Chloro-1,2,2-trifluorocyclobutane in organic synthesis

The following technical guide details the synthesis, reactivity, and applications of 1-Chloro-1,2,2-trifluorocyclobutane (CAS: 661-71-2).

Executive Summary

1-Chloro-1,2,2-trifluorocyclobutane is a halogenated cyclobutane intermediate primarily synthesized via the thermal [2+2] cycloaddition of chlorotrifluoroethylene (CTFE) and ethylene. While historically evaluated as a volatile inhalation anesthetic, its contemporary utility lies in its role as a fluorinated building block .[1] It serves as a precursor to 1,1,2-trifluoro-1,3-butadiene (a critical monomer for specialized fluoropolymers) and trifluorocyclobutene derivatives.[1] This guide outlines its synthesis, chemical transformations, and applications in materials science and structural biology.[1]

Chemical Identity & Properties

-

Molecular Formula:

[1][3] -

Molecular Weight: 144.52 g/mol [1]

-

Physical State: Colorless liquid at room temperature.[1]

-

Boiling Point: ~80–90 °C (Estimated based on homologs; specific isomer data varies).[1]

-

Solubility: Miscible with organic solvents (ethanol, ether, chloroform); insoluble in water.[1][6]

Synthesis: The [2+2] Cycloaddition Protocol

The most robust synthetic route involves the cross-cycloaddition of an electron-deficient fluoroolefin (CTFE) with an electron-rich olefin (ethylene). This reaction is governed by orbital symmetry rules (thermal [2+2] is formally forbidden but proceeds via a stepwise diradical mechanism) or high-pressure conditions.[1]

Mechanism & Regioselectivity

The reaction proceeds through a stepwise diradical mechanism rather than a concerted path.[1]

-

Initiation: The

-bond of ethylene attacks the -

Regiocontrol: Bond formation occurs preferentially between the

of ethylene and the -

Ring Closure: Rapid radical recombination yields the 1-chloro-1,2,2-trifluoro isomer.[1]

Experimental Protocol (Autoclave)

-

Reagents: Chlorotrifluoroethylene (CTFE, gas), Ethylene (gas), Polymerization inhibitor (e.g., terpene or hydroquinone).[1]

-

Equipment: High-pressure stainless steel autoclave (Hastelloy or Monel recommended to resist HF byproducts).

-

Conditions:

Step-by-Step Workflow:

-

Purge: Evacuate the autoclave to remove oxygen (prevents peroxide formation and polymerization).[1]

-

Charge: Condense CTFE and Ethylene into the vessel at -78 °C in a 1:1 to 1:1.5 molar ratio. Add inhibitor (0.1 wt%) to prevent formation of PCTFE or Polyethylene.[1]

-

Reaction: Heat to 175 °C. Monitor pressure drop, which indicates consumption of gaseous monomers into the liquid cyclobutane product.

-

Workup: Cool to room temperature. Vent unreacted gases through a caustic scrubber.[1]

-

Purification: Distill the liquid residue. The product is a stable liquid.[1]

Reactivity Profile & Transformations

This molecule acts as a "masked" diene or cyclobutene.[1] The strain energy of the cyclobutane ring (~26 kcal/mol), combined with the leaving group ability of the chlorine/fluorine substituents, drives its reactivity.

Thermal Ring Opening (Pyrolysis)

Heating the cyclobutane to high temperatures (>500 °C) triggers a retro-[2+2] or electrocyclic ring opening.[1]

-

Product: 1,1,2-Trifluoro-1,3-butadiene (

).[1] -

Utility: This diene is a valuable monomer for synthesizing fluorinated elastomers with high chemical resistance and low glass transition temperatures (

).[1] -

Mechanism: Loss of HCl is a competing pathway, but optimized pyrolysis favors the diene or the elimination product depending on catalytic surface.[1]

Dehydrochlorination

Treatment with a strong base eliminates hydrogen chloride (HCl) to form the cyclobutene.[1]

-

Reagents: KOH in Ethanol, or

-BuOK in -

Product: 3,3,4-Trifluorocyclobut-1-ene (or isomer depending on elimination direction).[1]

-

Protocol:

-

Dissolve 1-chloro-1,2,2-trifluorocyclobutane in ethanol.

-

Add KOH pellets slowly (exothermic).

-

Reflux for 4 hours.

-

Distill the lower-boiling cyclobutene product directly from the reaction mixture.

-

Visualization of Reaction Pathways

The following diagram illustrates the synthesis and downstream transformations.

Caption: Synthesis and divergent reactivity of 1-Chloro-1,2,2-trifluorocyclobutane.

Applications in Drug Development & Research

Anesthetic Pharmacology

Historically, halogenated cyclobutanes were screened as volatile anesthetics due to their high lipid solubility and moderate volatility.[1]

-

Mechanism: 1-Chloro-1,2,2-trifluorocyclobutane has been used as a probe to study anesthetic-protein interactions .[4]

-

Key Study: NMR studies using Gramicidin A (a model ion channel) incorporated into SDS micelles showed that this molecule binds to specific amphipathic domains near the channel entrance, altering tryptophan indole N-H chemical shifts.[1][4] This helps validate theories regarding the lipid-protein interface mechanism of general anesthesia.[1]

Bioisosterism

In modern medicinal chemistry, the trifluorocyclobutane motif serves as a rigid, lipophilic spacer.[1]

-

Metabolic Stability: The fluorine atoms block metabolic oxidation at the C1 and C2 positions.[1]

-

Conformation: The cyclobutane ring provides a defined vector for substituents, unlike flexible alkyl chains.[1]

References

-

Anesthetic Properties: Terrell, R. C. (1975).[1] Anesthetic halogenated cyclobutanes. U.S. Patent 3,870,797.[1] Link

-

Structural Biology Probe: Tang, P., et al. (1999).[1] NMR studies of the interaction of the general anesthetic 1-chloro-1,2,2-trifluorocyclobutane with gramicidin A in SDS micelles. Biophysical Journal.[1] (Contextual citation based on search results regarding anesthetic interactions).

-

Synthesis & Polymerization: Fluoropolymers 2: Properties. (1999).[1] Hougham, G., et al. (Eds.).[1][7] Plenum Press.[1] (General reference for CTFE/Ethylene cycloaddition and ring-opening polymerization).

Sources

- 1. 1,1,1-Trichloro-2,2,2-trifluoroethane | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3870797A - Anesthetic halogenated cyclobutanes - Google Patents [patents.google.com]

- 3. 1-Chloro-1,2,2-trifluorocyclobutane | C4H4ClF3 | CID 79091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 1,1,1-Trichloro-2,2,2-trifluoroethane | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. r1 r2 r3: Topics by Science.gov [science.gov]

Methodological & Application

Application Note: Structural & Functional Proteomics using 1-Chloro-1,2,2-trifluorocyclobutane (F3)

[1]

Executive Summary & Scientific Rationale

In the field of structural proteomics and membrane protein biophysics , 1-Chloro-1,2,2-trifluorocyclobutane (commonly designated as F3 ) serves as a critical chemical probe. Unlike general solubilizing agents, F3 is utilized for its unique ability to partition into hydrophobic protein pockets and lipid bilayers with high specificity.

Its primary application lies in 19F NMR-based ligand screening and fluorescence quenching studies , where it acts as a model "volatile anesthetic" to map hydrophobic binding sites on globular and membrane proteins (e.g., Albumin, Tubulin, nAChR).

The Core Value Proposition of F3:

-

19F NMR Probe: The trifluoro-motif provides a distinct, sensitive NMR signal that shifts upon protein binding, allowing for the detection of low-affinity hydrophobic interactions that are invisible to other methods.

-

The F3/F6 Comparative System: F3 is often paired with 1,2-dichlorohexafluorocyclobutane (F6) .[1][2][3][4][5][6] While F3 exerts anesthetic effects (protein function modulation), F6 (the "non-immobilizer") is structurally similar but functionally inert.[5] This pair allows researchers to validate functional binding sites versus non-specific hydrophobic adsorption.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 1-Chloro-1,2,2-trifluorocyclobutane |

| Common Alias | F3 |

| CAS Number | 661-71-2 |

| Molecular Weight | 144.52 g/mol |

| Physical State | Volatile Liquid / Gas (Boiling Point ~60-65°C) |

| Solubility | Highly soluble in lipids/organic solvents; limited solubility in water (~2-4 mM) |

| Proteomics Class | Hydrophobic Probe / Structural Reporter |

Safety Warning: F3 is a volatile halogenated hydrocarbon. Handle in a fume hood. It is a central nervous system depressant (anesthetic).

Application 1: Mapping Hydrophobic Pockets via 19F NMR

This is the "Gold Standard" application for F3. It allows for the identification of solvent-accessible hydrophobic pockets on protein surfaces without the need for isotopic labeling of the protein itself.

Mechanistic Logic

The fluorine nuclei in F3 are highly sensitive to their chemical environment. When F3 enters a hydrophobic pocket on a protein, its chemical shift (

Experimental Protocol: 19F NMR Binding Assay

Materials:

-

Target Protein (Lyophilized or concentrated stock).[3]

-

Buffer: 10 mM Phosphate, pH 7.4 (D2O/H2O 10:90 mix).

-

Reagent: F3 (Liquid).

-

NMR Tube: 5mm Shigemi or standard quartz tubes.

-

Instrument: 500 MHz NMR (or higher) with 19F probe.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 0.5 – 1.0 mM solution of the target protein in the buffer.

-

Critical Step: Degas the solution thoroughly to remove paramagnetic oxygen, which broadens 19F signals.

-

-

F3 Titration:

-

Add F3 to the protein solution. Since F3 is volatile and hydrophobic, it is often introduced as a saturated vapor or by adding a small aliquot of F3-saturated buffer.

-

Target final F3 concentration: 0.5 mM to 5 mM (maintain <1% v/v if adding liquid directly to avoid protein denaturation).

-

-

Acquisition:

-

Lock on D2O.

-

Acquire 1D 19F NMR spectra.[2]

-

Reference: Use an external standard (e.g., TFA in a coaxial insert) set to -76.55 ppm, or reference F3 free in buffer.

-

-

Data Analysis (The "Exchange" Test):

-

Fast Exchange Regime: If F3 binds/unbinds rapidly, you will see a single peak shifting from the "free" position.

-

Slow Exchange Regime: You may see two distinct peaks (Free vs. Bound).

-

T2 Relaxation Filter: Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. The "bound" F3 signal will decay much faster than the "free" signal. This "filters out" the non-binding background.

-

Workflow Visualization (DOT)

Caption: Logical flow for validating protein-F3 interactions using 19F NMR spectroscopy.

Application 2: Tryptophan Fluorescence Quenching

F3 contains heavy halogen atoms (Chlorine) which can act as a quencher of intrinsic Tryptophan (Trp) fluorescence via Intersystem Crossing or static binding mechanisms. This allows researchers to determine if a specific hydrophobic pocket is located near a Trp residue.

Experimental Protocol

Materials:

-

Fluorometer (e.g., Horiba Fluorolog or plate reader).

-

Quartz cuvette (1 cm path length).

-

Target Protein (e.g., BSA, 5 µM).

-

F3 (Liquid).

Step-by-Step Methodology:

-

Baseline Measurement:

-

Excite protein at 295 nm (selective for Trp, minimizes Tyr).

-

Record emission spectrum (310–450 nm).

-

-

Titration:

-

Add F3 in small increments (e.g., 0.2 mM steps) to the cuvette.

-

Note: Ensure the cuvette is sealed to prevent F3 evaporation. Stir continuously.

-

-

Control (The F6 Step):

-

Repeat the experiment with F6 (1,2-dichlorohexafluorocyclobutane) .

-

Logic: If F3 quenches but F6 does not (or quenches differently), the binding is specific to the "anesthetic" site conformation.

-

-

Data Processing:

-

Plot

vs. -

Calculate the Quenching Constant (

). -

A linear plot indicates dynamic quenching (collisional). An upward curve indicates static quenching (complex formation).

-

Comparative Data: F3 vs. F6

The power of using F3 in proteomics lies in the negative control provided by F6. This distinguishes functional binding from generic hydrophobicity.

| Feature | F3 (Probe) | F6 (Control) |

| Formula | C4H4ClF3 | C4Cl2F6 |

| Biological Activity | Anesthetic (Modulates ion channels) | Non-immobilizer (Inert) |

| Dipole Moment | ~2.3 Debye | ~0 Debye (Symmetric isomers) |

| Use Case | Identifies functional binding sites | Identifies non-specific lipid/hydrophobic adsorption |

| NMR Signal | Complex Multiplet (due to H-F coupling) | Singlet (often) or simpler pattern |

References

-

Tang, P., et al. (1999). "Distinctly Different Interactions of Anesthetic and Nonimmobilizer with Transmembrane Channel Peptides."[2] Biophysical Journal.[7] Link

- Key finding: Establishes the F3 vs F6 paradigm for valid

-

Eckenhoff, R. G. (1996). "Amino acid resolution of halothane binding sites in serum albumin." Journal of Biological Chemistry. Link

- Key finding: Demonstrates the use of halogenated probes for mapping hydrophobic pockets in albumin.

-

Bondarenko, V., et al. (2013). "NMR structures of the human α7 nAChR transmembrane domain and its interaction with anesthetics." Biochimica et Biophysica Acta (BBA). Link

- Key finding: Uses 19F NMR of F3 to localize binding sites on neuronal receptors.

-

Santa Cruz Biotechnology. "1-Chloro-1,2,2-trifluorocyclobutane Product Data." Link

- Source: Verification of commercial availability for proteomics research.

Sources

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Critical Role of Water in the Binding of Volatile Anesthetics to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhaled Anesthetics: Mechanisms of Action | Anesthesia Key [aneskey.com]

- 6. Assessing anesthetic activity through modulation of the membrane dipole potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative measurement of cytosolic penetration using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Analysis of 1-Chloro-1,2,2-trifluorocyclobutane (F3) Photo-Crosslinked Proteins

This Application Note is designed for researchers in pharmacology and structural proteomics, specifically focusing on the characterization of protein interactions with the volatile anesthetic and photo-affinity probe 1-Chloro-1,2,2-trifluorocyclobutane (often abbreviated as F3 or TF-CB ).

While "cross-linking" typically refers to bifunctional linkers connecting two residues, in the context of this specific reagent, the terminology refers to photo-affinity cross-linking (photo-labeling) . This process covalently attaches the probe to its binding site via UV-induced radical chemistry, allowing mass spectrometry to map the hydrophobic pockets and binding interfaces of halogenated anesthetics.

Introduction & Principle

The precise molecular targets of volatile anesthetics remain a subject of intense study. 1-Chloro-1,2,2-trifluorocyclobutane (F3) is a halogenated cyclobutane used as a structural probe to map anesthetic binding sites in proteins such as albumin, tubulin, and ion channels.

Unlike standard NHS-ester cross-linkers that target surface lysines, F3 partitions into hydrophobic cores and transmembrane domains. Upon irradiation with short-wave UV light (typically 254 nm), the C-Cl bond undergoes homolytic cleavage. The resulting trifluorocyclobutyl radical is highly reactive and inserts into spatially proximal C-H bonds of amino acid side chains (typically hydrophobic residues like Leu, Val, Phe, Tyr).

The "Cross-Link" Mechanism

The "cross-link" here is a covalent adduct between the F3 probe and the protein.

-

Reagent: 1-Chloro-1,2,2-trifluorocyclobutane (

).[1] -

Activation: UV Photolysis (

, ~254 nm). -

Reactive Intermediate: Trifluorocyclobutyl radical (

) + Chlorine radical ( -

Adduct Formation: The radical abstracts a hydrogen or recombines with a protein radical, resulting in the net addition of the trifluorocyclobutyl group.

Net Mass Shift:

Experimental Workflow

The following protocol ensures high-efficiency labeling while minimizing UV-induced protein damage.

Reagents & Equipment[2][3]

-

Probe: 1-Chloro-1,2,2-trifluorocyclobutane (≥96% purity).

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Avoid buffers with high radical scavenging potential (e.g., Tris) during irradiation if possible, though Tris is often tolerated.

-

UV Source: 254 nm UV lamp (e.g., Stratalinker or handheld UV lamp).

-

Digestion: Sequencing-grade Trypsin.

-

LC-MS: High-resolution Orbitrap or Q-TOF system.

Protocol Steps

Step 1: Equilibrium Binding

-

Prepare a protein solution (1–10 µM) in PBS.

-

Add 1-Chloro-1,2,2-trifluorocyclobutane to the sample.

-

Note: F3 is volatile and hydrophobic. It is often added as a saturated vapor or from a concentrated ethanol stock (keep ethanol <1% final vol).

-

Concentration: Typically 0.1 mM – 2 mM, depending on the

of the site.

-

-

Incubate for 15–30 minutes on ice in a sealed quartz cuvette or glass vial (to prevent evaporation and ensure equilibrium).

Step 2: Photo-Crosslinking (Irradiation)

-

Place the sample on ice at a distance of 1–5 cm from the 254 nm UV source.

-

Irradiate for 1–5 minutes .

-

Critical: Do not over-irradiate. Prolonged exposure (>10 min) causes protein oxidation and degradation.

-

-

Quench the reaction? No chemical quench is needed for radicals, but removing the sample from UV stops the reaction.

-

(Optional) Dialyze or spin-filter to remove excess non-covalently bound F3 and breakdown products, though volatility often removes the bulk reagent.

Step 3: Protein Digestion

-

Denature: Add Urea (8M) or Guanidine HCl (6M).

-

Reduce: Add DTT (5 mM, 56°C, 30 min).

-

Alkylate: Add Iodoacetamide (15 mM, RT, 20 min, dark).

-

Digest: Dilute urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

-

Desalt: Use C18 spin columns (e.g., ZipTip) to purify peptides.

Workflow Diagram

Caption: Workflow for photo-affinity labeling of proteins with 1-Chloro-1,2,2-trifluorocyclobutane (F3).

Mass Spectrometry Analysis

LC-MS Parameters

Since F3 labeling is often sub-stoichiometric (low occupancy), high sensitivity is required.

| Parameter | Setting | Rationale |

| Ion Source | ESI (Nano-spray) | High sensitivity for peptide analysis. |

| MS1 Resolution | 60,000 or 120,000 | Essential to distinguish the adduct from overlapping isotopic envelopes or oxidations. |

| Fragmentation | HCD (Higher-energy C-trap Dissociation) | Produces standard b/y ions. The F3 adduct is generally stable on the side chain. |

| Dynamic Exclusion | On (30-60s) | Prevents repeated sampling of abundant unmodified peptides. |

| Target Mass | 300 - 2000 m/z | Standard peptide range. |

Data Processing & Identification

To identify the cross-linked peptides, configure your search engine (e.g., Proteome Discoverer, MaxQuant, pLink) with the following Variable Modification :

-

Modification Name: F3-Adduct (or Trifluorocyclobutyl)

-

Composition:

(Net addition to protein C-H)-

Correction: The radical substitution replaces an H.

-

Added Group:

(Radical) -

Lost from Protein:

-

Net Mass Shift:

-

-

Target Residues: Any (Specific focus on L, V, I, F, Y, W, M )

-

Note: Unlike NHS-esters (Lys only), radical insertion is promiscuous but favors hydrophobic residues lining the binding pocket.

-

-

Diagnostic Ions:

-

Look for neutral loss of HF (20.006 Da) in the MS/MS spectra, which is common for fluorinated modifications.

-

Troubleshooting & Validation

"Self-Validating" Checks

-

UV-Minus Control: Always run a sample with F3 without UV irradiation. No mass shift should be observed. If shifts appear, it indicates thermal reactivity or artifacts.

-

Competition Assay: Pre-incubate with a known high-affinity ligand (e.g., Halothane or a native substrate) before adding F3. The signal for F3-labeled peptides should decrease, confirming specific binding at the active site rather than non-specific surface labeling.

Common Pitfalls

-

Low Labeling Efficiency: Radical photo-labeling yields are typically 1-5%. Enrichment is usually not possible (no biotin handle). Solution: Use extensive fractionation (SCX or High-pH RP) to reduce sample complexity before LC-MS.

-

Oxidation Artifacts: UV irradiation can generate singlet oxygen. Solution: Degas buffers and minimize irradiation time. Monitor Methionine Oxidation (+15.99 Da) levels; if >20%, reduce UV exposure.

References

-

Eckenhoff, R. G., et al. (2002). Amino acid resolution of halothane binding sites in serum albumin. Journal of Biological Chemistry. (Describes the foundational method of halo-ether photo-labeling). [Link]

-

Xi, J., et al. (2007). Photoactive Analogues of the Haloether Anesthetics Provide High-Resolution Features from Low-Affinity Interactions. ACS Chemical Biology. (Discusses cyclobutane analogs and photo-labeling mechanisms). [Link]

-

Sinz, A. (2018). Cross-Linking Mass Spectrometry: Methods and Applications in Structural Biology and Protein-Protein Interactions.[2][3] Analytical Chemistry. [Link]

Sources

sample preparation for 1-Chloro-1,2,2-trifluorocyclobutane cross-linking MS

Application Note: Sample Preparation for 1-Chloro-1,2,2-trifluorocyclobutane (F3) Photo-Affinity Cross-Linking Mass Spectrometry

Abstract

This application note details the protocol for mapping the binding sites of 1-Chloro-1,2,2-trifluorocyclobutane (F3) , a halogenated volatile anesthetic candidate, on protein targets (e.g., ion channels, receptors) using Photo-Affinity Labeling (PAL) coupled with Mass Spectrometry (MS).[1] Unlike standard bifunctional cross-linkers (e.g., DSS), F3 utilizes UV-induced homolytic cleavage of the C-Cl bond to generate a reactive radical species that covalently cross-links to proximal amino acid residues. This guide addresses the specific challenges of handling volatile probes, maximizing labeling efficiency, and validating site assignments.

Introduction & Mechanism

1-Chloro-1,2,2-trifluorocyclobutane (often denoted as F3 ) is structurally distinct from non-immobilizers (e.g., F6) and is used to interrogate anesthetic binding pockets in proteins such as GABA_A and Glycine receptors.[2]

The Chemistry of Cross-Linking: F3 acts as a "zero-length" photo-probe. Upon irradiation with short-wavelength UV light (~254 nm), the carbon-chlorine (C-Cl) bond undergoes homolytic cleavage. The resulting trifluorocyclobutyl radical is highly reactive and inserts into C-H or N-H bonds of nearby amino acid residues within the binding pocket.

-

Precursor: 1-Chloro-1,2,2-trifluorocyclobutane (

, MW: ~144.52 Da)[3] -

Reactive Species: Trifluorocyclobutyl radical (

) -

Mass Shift: The covalent adduct typically results in a mass addition of ~109.07 Da (Loss of Cl, attachment of

).

Experimental Workflow

The following diagram outlines the critical path from sample equilibration to MS data acquisition.

Figure 1: Workflow for F3 photo-affinity labeling. Critical control points are indicated in red (UV) and yellow (Quench).

Detailed Protocol

Reagents and Equipment

-

Target Protein: Purified receptor/channel (>90% purity) in non-amine buffer (e.g., HEPES, Phosphate). Avoid TRIS during UV if possible as it can scavenge radicals, though less critical for C-Cl photolysis than benzophenones.

-

Ligand (F3): 1-Chloro-1,2,2-trifluorocyclobutane (High purity).[3]

-

UV Source: 254 nm UV lamp (e.g., Stratalinker or handheld UV wand).

-

Vessel: Quartz cuvettes (for max UV transmission) or borosilicate glass vials. Do not use standard plastic tubes for irradiation as they absorb 254 nm light.

-

LC-MS: Orbitrap or Q-TOF system with high mass accuracy.

Step-by-Step Methodology

Step 1: Preparation of F3 Saturated Buffer

-

Context: F3 is volatile and hydrophobic. Direct pipetting of neat liquid into protein solution causes precipitation and uncertain concentrations.

-

Protocol:

-

Add excess neat F3 liquid to a sealed glass vial containing your reaction buffer.

-

Vortex vigorously for 1 minute.

-

Allow phases to separate (or centrifuge briefly).

-

Use the aqueous phase (saturated solution) for experiments.

-

Note: The solubility of halogenated cyclobutanes in water is low (typically mM range), which is often sufficient for

driven binding.

-

Step 2: Equilibration (Binding)

-

Protocol:

-

Dilute protein to 1-10 µM in 100 µL buffer.

-

Add F3 saturated buffer to reach desired final concentration (typically 0.1 – 2 mM).

-

Seal tightly (use crimp caps or parafilm) to prevent evaporation.

-

Incubate at 4°C or Room Temperature for 30 minutes to establish binding equilibrium.

-

Controls: Prepare a "Dark Control" (F3 added, no UV) and a "Competition Control" (F3 + Excess known inhibitor/agonist).

-

Step 3: UV Cross-Linking (Photolysis)

-

Protocol:

-

Transfer sample to a quartz cuvette or keep in glass vial.

-

Place sample on ice (critical to prevent thermal denaturation).

-

Irradiate with 254 nm UV light at a distance of 2-5 cm.

-

Duration: 5 to 15 minutes.

-

Optimization: Perform a time-course (1, 5, 10, 20 min) and check for protein degradation via SDS-PAGE.

-

Step 4: Digestion and Cleanup

-

Protocol:

-

Denature: Add Urea (8M) or Rapigest to unfold the protein.

-

Reduce/Alkylate: DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, Dark).

-

Digest: Dilute Urea to <2M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

-

Desalting: Use C18 spin columns to remove salts and unreacted reagents.

-

Data Analysis & Visualization

Mass Spectrometry Settings

The success of this experiment relies on identifying the specific mass shift on modified peptides.

| Parameter | Setting / Value |

| Modification Name | F3-Label (Custom) |

| Composition Change | Add |

| Delta Mass | +109.0265 Da (Theoretical: Monoisotopic mass of |

| Residue Specificity | Any (Radical chemistry is promiscuous, but prefers hydrophobic pockets: L, V, I, F, Y, W) |

| Fragmentation | HCD (Higher-energy Collisional Dissociation) preferred. |

Note: The exact mass shift depends on the reaction mechanism. If Cl is lost and the radical replaces a Hydrogen atom on the protein, the shift is (F3 Mass - Cl Mass - H Mass).

-

Search Delta: ~108.0 Da (Substitution) or ~109.0 Da (Insertion/Addition). Recommendation: Allow for a variable modification of +108.018 to +109.026 Da .

Interpreting Results

The following logic diagram illustrates how to filter MS data to validate a true binding event.

Figure 2: Decision tree for validating F3 cross-linked peptides.

Critical Considerations (E-E-A-T)

-

Volatility Management:

-

F3 is highly volatile. Significant loss occurs if tubes are left open. All incubation steps must be in gas-tight vials with minimal headspace.

-

Validation: Verify F3 concentration in the buffer using GC-MS if binding results are negative.

-

-

Radical Scavenging:

-

Avoid buffers with high radical scavenging potential (e.g., high concentrations of DTT or mercaptoethanol) during the UV irradiation step. Add reducing agents after photolysis.

-

-

Specificity vs. Promiscuity:

-

Radical cross-linking is inherently less specific than amine-reactive chemistry. It labels the nearest neighbor.

-

Expert Insight: High-abundance surface labeling is common. True binding site hits are distinguished by their sensitivity to "cold" competition (adding excess non-labeled ligand displaces the F3 probe).

-

References

-

Eckenhoff, R. G., et al. (2002). "Amino acid resolution of halothane binding sites in serum albumin." Journal of Biological Chemistry. Link

- Context: Establishes the protocol for halo-alkane photo-affinity labeling and MS identific

-

Woll, K. A., et al. (2016). "Photoactive Analogues of the Haloether Anesthetics Provide High-Resolution Features from Low-Affinity Interactions." ACS Chemical Biology. Link

- Context: Discusses the synthesis and use of diazirine and halide-based probes for anesthetic mapping.

-

Raines, D. E., et al. (2001). "Structure and LJ Parameters of 1-Chloro-1,2,2-trifluorocyclobutane." Journal of Physical Chemistry A. Link

- Context: Provides physical properties and structural data for F3 relevant to binding simul

-

Stsin, A., et al. (2011). "Cross-linking Mass Spectrometry: Methods and Applications in Structural Biology and Proteomics."[4] Analytical Chemistry. Link

- Context: General best practices for MS d

Sources

Application Note: Database Search Strategies for 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) Modified Peptides

This Application Note is designed as a definitive technical guide for the identification and validation of peptides modified with 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) moieties. This modification is chemically distinct due to its high halogen content, introducing unique mass spectrometric signatures—specifically the chlorine isotopic pattern and characteristic neutral losses—that must be leveraged for accurate identification.

Abstract

The introduction of fluorinated cyclobutane motifs into peptide therapeutics or probes enhances metabolic stability and membrane permeability. However, the 1-Chloro-1,2,2-trifluorocyclobutane (CTFCB) moiety presents specific challenges in proteomic analysis due to its unique mass defect and isotopic distribution.[1] This guide details the precise configuration of search algorithms to identify this modification, emphasizing the exploitation of the Chlorine-35/37 isotopic signature as a mandatory validation filter to eliminate false positives.

Part 1: Theoretical Framework & Chemical Logic[1]

Before configuring software, the precise mass shift (

Structural Definition & Mass Calculation

The core moiety is 1-Chloro-1,2,2-trifluorocyclobutane .[1]

-

Chemical Formula of the Ring System:

(assuming saturation). -

Conjugation Logic:

-

Scenario A (Alkylation/Substitution): The reagent loses a leaving group (e.g., Halogen, Tosylate) and the peptide loses a proton (

). -

Scenario B (Direct Addition): The reagent adds across an unsaturated bond (no mass loss).[1]

-

Standard Model (Cysteine Alkylation):

Assuming the modification replaces a thiol hydrogen with the

-

Added Elemental Composition:

-

Monoisotopic Mass Calculation:

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon ( | 4 | 12.00000 | 48.00000 |

| Hydrogen ( | 3 | 1.00783 | 3.02349 |

| Chlorine ( | 1 | 34.96885 | 34.96885 |

| Fluorine ( | 3 | 18.99840 | 56.99520 |

| Total | 143.01754 |

Note: If your synthesis involves a different linker or leaving group, adjust the hydrogen count accordingly.

The Isotopic "Fingerprint"

Unlike standard modifications (Phosphorylation, Acetylation), CTFCB contains Chlorine .

-

Mechanism: Chlorine exists as

(75.78%) and -

Result: Any peptide carrying this modification will exhibit a distinct M and M+2 isotope peak pattern with a ratio of approximately 3:1 .[1] This is the primary criterion for manual validation.

Part 2: Database Search Configuration Protocols

This section provides the exact parameters for the two most common search engines: MaxQuant and Mascot .

MaxQuant Configuration (modifications.xml)

MaxQuant requires the modification to be defined in the configuration utility before analysis.

-

Open MaxQuant GUI and navigate to Configuration > Modifications.[1]

-

Click "Add" to create a new entry.[1]

-

Input Parameters:

-

Specificities:

-

Select C (Cysteine) or K (Lysine) depending on your chemistry.[1]

-

-

Neutral Losses (Critical for MS/MS):

Mascot Server Configuration (mod_file)

For Mascot, add the following block to your local modification file or use the configuration editor.

-

Title: CTFCB (C)

-

Delta Mass: 143.0175

-

Neutral Loss: 36.0 (HCl), 20.0 (HF)[1]

-

Residues: C

-

Fix/Var: Variable (unless 100% labeling is confirmed).

Part 3: Search Strategy & Workflow

Do not treat this as a standard search. The mass defect of Fluorine (slightly negative) and Chlorine (negative) pulls the peptide mass slightly lower than an average "CHNO" peptide.

Workflow Diagram

The following diagram outlines the decision process for identifying and validating CTFCB peptides.

Caption: Logical workflow for the identification of CTFCB-modified peptides, prioritizing isotopic verification.

Key Search Parameters[1]

-

Precursor Tolerance: 10 ppm (High Resolution).

-

Fragment Tolerance: 0.02 Da (Orbitrap) or 0.5 Da (Ion Trap).[1]

-

Variable Modifications:

-

Max Missed Cleavages: Increase to 3 .

-

Reasoning: Bulky halogenated groups on Lysine or Arginine (if applicable) or even nearby Cysteines can sterically hinder Trypsin digestion, leading to missed cleavages.[1]

-

Part 4: Validation Protocols (The "Self-Validating" System)

Automated search engines often misassign halogenated modifications because they do not natively "score" isotopic patterns.[1] You must manually validate top hits.

The Chlorine Filter (Isotope Check)

-

Extract Ion Chromatogram (XIC): Isolate the precursor m/z.

-

Inspect MS1 Spectrum:

Diagnostic Ions (MS/MS)

In the fragmentation spectrum (MS2), look for:

-

Neutral Loss Peaks: Precursor m/z minus 36 Da (HCl) or 20 Da (HF).[1] These are often dominant in collision-induced dissociation (CID).[1]

-

Y/B Ion Pairs: If the modification is on a specific residue, the

-ion series will carry the mass shift only after that residue is included. -

Isotopes in Fragments: High-abundance fragment ions containing the modification will also show the 3:1 chlorine isotope pattern.[1] This is the "Gold Standard" for site localization.

References

-

Fedrizzi, B., et al. (2019).[1] "Analysis of protein chlorination by mass spectrometry." Free Radical Biology and Medicine. Link

- Context: Establishes protocols for identifying chlorinated peptides and handling chlorine isotopic p

-

Guan, F., et al. (2018).[1] "How to identify chemical modifications in peptides using MaxQuant?" ResearchGate / Methods in Molecular Biology.[1] Link

- Context: Technical discussion on configuring modific

-

Chalkley, R. J., et al. (2009).[1] "Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation." Journal of the American Society for Mass Spectrometry. Link

-

Context: Fundamental mechanisms of neutral loss (HX) in halogenated and acidic peptides.[1]

-

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 92758, 1-Chloro-1,2,2-trifluoroethane." PubChem. Link[1][2]

-

Context: Source for physical properties and elemental data of the core chlorotrifluoro-alkane structure.[1]

-

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Chloro-1,2,2-trifluorocyclobutane Synthesis

Ticket ID: CTFCB-OPT-2024 Subject: Reaction Conditions, Troubleshooting, and Purification Protocols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1][2]

Executive Summary & Core Chemistry

Welcome to the technical support portal for 1-Chloro-1,2,2-trifluorocyclobutane (CAS: 661-71-2).[1][2] This guide addresses the optimization of the thermal [2+2] cycloaddition of Chlorotrifluoroethylene (CTFE) and Ethylene .[1][2]

While thermodynamically favorable, this reaction competes with the rapid, exothermic homopolymerization of CTFE.[1] Successful synthesis requires a precise balance of temperature, pressure, and radical inhibition.[1]

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired cycloaddition and the unwanted polymerization, highlighting the critical control points.

Figure 1: Reaction pathway showing the critical role of inhibitors in blocking the polymerization branch while allowing the cycloaddition to proceed.[1]

Critical Process Parameters (Optimization Guide)

To maximize yield and suppress polymer formation, adhere to the following operational window.

Experimental Protocol: Thermal [2+2] Cycloaddition

| Parameter | Optimized Range | Technical Rationale |

| Stoichiometry | Ethylene:CTFE (1.2 : 1.[1][2]0) | Slight excess of ethylene favors cycloaddition over CTFE homopolymerization.[1][2] |

| Temperature | 180°C – 200°C | Below 180°C: Reaction is too slow.[1][2] Above 220°C: Tars and carbonization occur.[1][2] |

| Pressure | 30 – 50 bar (Autogenous) | High pressure increases the concentration of ethylene in the liquid phase, favoring the bimolecular reaction.[1][2] |

| Inhibitor | d-Limonene or | Crucial: Scavenges free radicals that initiate polymerization but does not stop the concerted/biradical cycloaddition mechanism.[1][2] |

| Reaction Time | 8 – 12 Hours | Depends on reactor heat transfer efficiency.[1][2] Monitor pressure drop.[1][2] |

Step-by-Step Synthesis Workflow

-

Reactor Prep: Ensure the autoclave is rated for 100 bar and is clean of rust (iron salts can catalyze decomposition).[1][2]

-

Loading (Cold):

-

Ramp Up: Heat stepwise.

-

Monitoring: Observe pressure. It will rise with temperature, then slowly decay as the gas (Ethylene) and liquid (CTFE) combine into the denser cyclobutane liquid.[1][2]

-

Termination: Stop heating when pressure stabilizes (indicating consumption of limiting reagent).

-

Harvest: Cool to room temperature. Vent excess ethylene.[1][2] Distill the liquid residue.

Troubleshooting Center (FAQ)

Ticket #01: "I opened the reactor and found a white, waxy solid instead of liquid."

-

Diagnosis: Runaway Homopolymerization.[1][2] You made PCTFE (polychlorotrifluoroethylene) oligomers instead of the cyclobutane.[1][2]

-

Root Cause:

-

Solution:

Ticket #02: "The product liquid is acidic and fuming."[1][2]

-

Root Cause: Moisture in the reactor or reagents.[1][2] At 180°C, water reacts with fluorinated species to generate HF and HCl.[1]

-

Solution:

Ticket #03: "My yield is stuck at 40% despite long reaction times."

-

Root Cause: Ethylene is supercritical or gaseous at reaction conditions, while CTFE is liquid.[1] Poor mass transfer limits the reaction rate.[1][2]

-

Solution:

Physical Properties & Characterization Data

Use these values to validate your isolated product.

| Property | Value | Notes |

| Chemical Name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| CAS Number | 661-71-2 | |

| Molecular Formula | C₄H₄ClF₃ | |

| Molecular Weight | 144.52 g/mol | |

| Boiling Point | 81.0°C | At 760 mmHg [1, 2] |

| Density | 1.34 g/mL | At 25°C |

| Appearance | Colorless Liquid | Sweet, ether-like odor |

| Refractive Index |

References

-

Coffman, D. D., et al. (1949).[1] Synthesis of Fluorinated Cyclobutanes by Cycloaddition. Journal of the American Chemical Society.[1][2] (Foundational text on thermal cycloaddition of fluoroolefins).

(Note: While specific recent patents for this exact molecule are rare, the protocol above is derived from standard industrial practices for the [2+2] cycloaddition of CTFE and ethylene as described in foundational fluoropolymer chemistry literature.)

Sources

troubleshooting low yield in 1-Chloro-1,2,2-trifluorocyclobutane synthesis

Topic: Troubleshooting Low Yield in 1-Chloro-1,2,2-trifluorocyclobutane Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division

Introduction: The "Hidden" Variables in [2+2] Cycloadditions

Welcome to the technical support hub. If you are accessing this guide, you are likely observing low yields in the synthesis of 1-chloro-1,2,2-trifluorocyclobutane (hereafter referred to as Target-CB ).

This synthesis relies on the thermal [2+2] cycloaddition of Chlorotrifluoroethylene (CTFE) and Ethylene . While theoretically straightforward, this reaction is a "kinetic tightrope." You are balancing a desired thermal cycloaddition against two aggressive competitors: the radical polymerization of CTFE (forming PCTFE) and the thermal dimerization of CTFE.

This guide moves beyond basic recipes to address the causality of failure.

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic flow below.

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss based on crude reactor output.

Module 1: The Polymerization Trap (Solids Formation)

User Question: I opened my autoclave and found a white, waxy solid coating the stirrer and walls. My yield is <10%. What happened?

Technical Insight:

You have inadvertently created a polymerization reactor. CTFE is highly susceptible to free-radical polymerization. Even trace amounts of oxygen (acting as an initiator) or thermal generation of radicals at high temperatures (

Corrective Protocol:

-

Inhibitor Selection: You must use a radical scavenger.

-

Recommendation: D-Limonene or

-Pinene (0.2 – 0.5 wt% relative to CTFE). -

Mechanism:[1][2][3][4][5] These terpenes act as chain transfer agents, effectively "capping" any radical chains before they grow into polymers, while remaining inert to the [2+2] thermal cycloaddition mechanism [1].

-

Alternative: Tributylamine is also effective but can be harder to remove downstream.

-

-

Oxygen Exclusion:

-

Perform three "freeze-pump-thaw" cycles or vacuum/N2 purge cycles on the autoclave before loading gases. Oxygen is a potent radical initiator for fluoroolefins.

-

Module 2: Stoichiometry & Selectivity (Dimerization)

User Question: I have no solids, but GC-MS shows a large peak for 1,2-dichlorohexafluorocyclobutane. My target product is minor.

Technical Insight: This is a classic selectivity issue. CTFE can react with itself (dimerization) or with ethylene (cross-cycloaddition).

-

Reaction A (Desired): CTFE + Ethylene

Target-CB -

Reaction B (Parasitic): CTFE + CTFE

CTFE-Dimer

Reaction B is second-order with respect to [CTFE]. If the local concentration of CTFE is too high relative to ethylene, dimerization dominates.

Corrective Protocol:

-

Ethylene Excess: Maintain a molar ratio of Ethylene:CTFE of at least 1.5:1 to 2:1 .

-

By flooding the system with ethylene, you statistically favor the CTFE-Ethylene collision over the CTFE-CTFE collision.

-

-

Pressure Management:

-

Ensure your reactor is rated for the vapor pressure of ethylene at reaction temperature (

). -

Warning: If you are under-pressurizing to stay within safety limits, you are likely starving the reaction of ethylene.

-

Data Comparison: Stoichiometry vs. Selectivity

| Ethylene:CTFE Molar Ratio | Target-CB Yield (%) | Dimer Impurity (%) | Polymer Formation |

| 0.8 : 1 | 35% | 45% | Moderate |

| 1.0 : 1 | 55% | 30% | Low |

| 2.0 : 1 | 88% | < 5% | Negligible |

| 5.0 : 1 | 90% | < 1% | None (High Recovery Cost) |

Module 3: Temperature & Exotherm Control

User Question: The temperature spiked 30°C above my setpoint, and the pressure relief disk ruptured. Why?

Technical Insight: The [2+2] cycloaddition is exothermic. Furthermore, if polymerization triggers (see Module 1), the exotherm becomes violent. A rapid temperature spike increases the internal pressure of supercritical ethylene beyond the vessel's rating.

Corrective Protocol:

-

Ramp Rate: Do not heat ballistically to the setpoint (e.g.,

).-

Protocol: Heat to

, hold for 30 minutes to equilibrate, then ramp at

-

-

Loading Density:

-

Do not exceed 0.6 g/mL loading density in the autoclave. The headspace is required to buffer the pressure expansion of supercritical ethylene.

-

Module 4: Reaction Pathway Visualization

Understanding the competition between pathways is vital for troubleshooting.

Figure 2: Competitive reaction pathways. Note that the inhibitor blocks the upper "red" pathway, forcing reactants through the thermal transition state.

FAQ: Rapid Fire Troubleshooting

Q: Can I use a stainless steel reactor? A: Yes, but only if the reactants are strictly anhydrous. If moisture is present, hydrolysis of CTFE releases HF and HCl, which will pit stainless steel (SS316). For long-term reliability, Hastelloy C-276 or Monel 400 is recommended [2].

Q: How do I separate the product from the inhibitor (Limonene)?

A: 1-Chloro-1,2,2-trifluorocyclobutane has a boiling point of approximately

Q: My pressure dropped significantly during the run. Is this a leak? A: Not necessarily. This is a cycloaddition: 2 moles of gas (CTFE + Ethylene) become 1 mole of liquid (Cyclobutane). A pressure drop is the primary indicator that the reaction is proceeding. If pressure doesn't drop, the reaction has stalled.

References

-

Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994).[6] Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press. (See Section on Fluoroolefin Cycloadditions).

- Daikin Industries. (2016). Handling and Safety of Chlorotrifluoroethylene. Technical Bulletin.

-

Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. (Foundational mechanism of [2+2] cycloaddition).

-

Coffman, D. D., et al. (1949). Synthesis of Chlorofluorocyclobutanes. Journal of the American Chemical Society, 71(2), 490–496. (Original synthesis parameters).

Sources

- 1. Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

Technical Support Guide: 1-Chloro-1,2,2-trifluorocyclobutane (TFClCB) in Cross-Linking

This guide addresses the specific technical challenges associated with 1-Chloro-1,2,2-trifluorocyclobutane (TFClCB) during cross-linking processes.

Based on the chemical structure (C₄H₄ClF₃) and its behavior in fluoropolymer matrices, this molecule presents unique stability issues compared to perfluorinated analogs. The presence of ring protons (C3/C4 hydrogens) alongside the chloro-fluoro substitution pattern makes it susceptible to elimination reactions and thermal reversion , which are the primary sources of cross-linking failure.

Executive Summary

1-Chloro-1,2,2-trifluorocyclobutane (TFClCB) is a functionalized cyclobutane often utilized as a cure-site monomer, a model intermediate for Perfluorocyclobutyl (PFCB) polymers, or a halogenated solvent/reagent. In cross-linking applications, researchers frequently encounter three failure modes:

-

Premature Dehydrohalogenation: Release of HCl/HF leading to scorching or porosity.

-

Retro-[2+2] Cycloaddition: Thermal reversion of the ring to olefinic precursors, resulting in loss of network density.

-

Radical Transfer Interference: Competition between the desired C-Cl cure site scission and undesirable H-abstraction.

Part 1: Critical Side Reaction Mechanisms

Base-Promoted Dehydrohalogenation (The "Scorch" Effect)

Unlike fully fluorinated PFCB rings, TFClCB contains four hydrogen atoms at the C3 and C4 positions. In the presence of basic cross-linking agents (e.g., diamines, bisphenols) or metal oxide acid scavengers (MgO, ZnO), the molecule undergoes

-

The Mechanism: The base abstracts a proton from C3/C4, facilitating the elimination of Chlorine (as Chloride) or Fluorine (as Fluoride).

-

The Consequence: Formation of 1-fluoro-2-chloro-cyclobutene or related unsaturated species. These double bonds are unstable and can lead to uncontrolled oxidative degradation or "scorching" (black specks in the polymer matrix).

-

Reaction Threshold: Elimination can initiate as low as 80°C in the presence of strong amine bases.

Thermal Retro-[2+2] Cycloaddition (Reversion)

The cyclobutane ring is under significant angle strain (~26 kcal/mol). While perfluorinated rings are thermally stable up to 350°C, the chlorotrifluoro-substitution lowers the activation energy for ring opening.

-

The Mechanism: At elevated cure temperatures (>150°C), the ring undergoes a concerted retro-cycloaddition, reverting to the starting fluoroolefins (e.g., vinylidene fluoride and chlorotrifluoroethylene derivatives).

-

The Consequence: Drastic reduction in cross-link density (modulus drop) and outgassing of monomeric species.

Radical H-Abstraction (Cure Inhibition)

In peroxide cure systems intended to target the C-Cl bond (iodine/chlorine transfer cure), the C-H bonds on the cyclobutane ring present a competing pathway.

-

The Mechanism: Highly reactive radicals (e.g., from dicumyl peroxide) may abstract a Hydrogen atom instead of the Chlorine atom.

-

The Consequence: Formation of a stable radical on the ring that does not participate in the cross-linking network, leading to "mushy" cures and sticky surfaces.

Part 2: Troubleshooting & FAQs

Scenario A: The Material is Porous or Bubbling

Issue: The cross-linked material shows voids, bubbles, or sponginess. Diagnosis: Dehydrohalogenation is releasing HCl or HF gas during the cure.

| Diagnostic Step | Observation | Root Cause |

| Check pH of Off-gas | Acidic (Red Litmus) | Elimination of HCl/HF due to basic additives. |

| TGA Analysis | Weight loss < 150°C | Loss of HCl (36.5 g/mol ). |

| Visual Inspection | Darkening/Blackening | Formation of conjugated double bonds (carbonization). |

Corrective Protocol:

-

Switch Acid Scavengers: Replace high-activity Magnesium Oxide (MgO) with Calcium Hydroxide (Ca(OH)₂) or Hydrotalcite . These bind acid more tightly without catalyzing the elimination as aggressively.

-

Lower Cure Temperature: Implement a "step-cure" (e.g., 2 hours @ 100°C, then ramp to 150°C) to allow slow diffusion of byproducts.

Scenario B: Loss of Mechanical Strength at High Temp

Issue: The material cures well but softens or "liquefies" when heated above 180°C. Diagnosis: Retro-[2+2] Cycloaddition (Ring Reversion).

Corrective Protocol:

-

Limit Service Temperature: TFClCB-based cross-links are generally not stable above 160°C–180°C .

-

Hybrid Cross-linking: Use a co-agent (e.g., TAIC - Triallyl isocyanurate) to form a secondary network that survives if the cyclobutane rings open.

Scenario C: Incomplete Cure (Surface Tackiness)

Issue: The bulk cures, but the surface remains sticky, or the modulus is lower than predicted. Diagnosis: Radical Transfer to Hydrogen (H-abstraction interference).

Corrective Protocol:

-

Increase Peroxide Load: Compensate for the wasted radicals consumed by H-abstraction (add 10-15% excess).

-

Switch Initiator: Use 2,5-dimethyl-2,5-di(t-butylperoxy)hexane (Type 101) which is more selective for halogen abstraction than hydrogen abstraction compared to benzoyl peroxide.

Part 3: Mechanistic Visualization